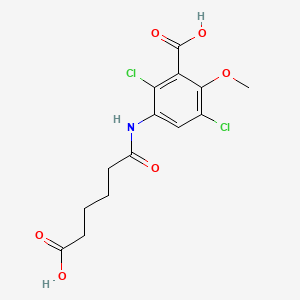

Dicamba-6-amino-6-oxohexanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H15Cl2NO6 |

|---|---|

Peso molecular |

364.2 g/mol |

Nombre IUPAC |

3-(5-carboxypentanoylamino)-2,5-dichloro-6-methoxybenzoic acid |

InChI |

InChI=1S/C14H15Cl2NO6/c1-23-13-7(15)6-8(12(16)11(13)14(21)22)17-9(18)4-2-3-5-10(19)20/h6H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |

Clave InChI |

KARNXTXVOORHQX-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1C(=O)O)Cl)NC(=O)CCCCC(=O)O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

"Dicamba-6-amino-6-oxohexanoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of Dicamba-6-amino-6-oxohexanoic Acid

Introduction

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound. This molecule is a conjugate of the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and a linker molecule, 6-amino-6-oxohexanoic acid, which is the mono-amide of adipic acid. Such conjugates are of interest in drug development and targeted delivery systems, where the linker component can be used to attach a payload (in this case, Dicamba, which acts as the payload) to a targeting moiety.

The synthesis is presented in three core stages:

-

Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)

-

Synthesis of the Linker: 6-amino-6-oxohexanoic acid (Adipic Acid Monoamide)

-

Final Conjugation: Synthesis of this compound

This document details the experimental protocols, presents quantitative data in tabular format, and provides visual diagrams of the reaction pathways to facilitate understanding for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)

The industrial synthesis of Dicamba often starts from 2,5-dichlorophenol (B122974). The process involves a carboxylation step, typically a Kolbe-Schmitt reaction, to introduce a carboxylic acid group, followed by methylation of the phenolic hydroxyl group.

Synthesis Pathway of Dicamba

Experimental Protocols

Step 1: Synthesis of 3,6-Dichlorosalicylic Acid via Kolbe-Schmitt Carboxylation

-

Formation of Potassium 2,5-Dichlorophenolate: In a reaction flask, dissolve 2,5-dichlorophenol in anhydrous toluene. Add potassium hydroxide (B78521) (KOH) under stirring at room temperature. The molar ratio of KOH to 2,5-dichlorophenol should be approximately 1:1. Continue the reaction for 1-2 hours to ensure complete formation of the potassium salt.

-

Carboxylation: Transfer the resulting toluene solution of potassium 2,5-dichlorophenolate to a high-pressure autoclave. Add powdered anhydrous potassium carbonate (K2CO3) (molar ratio of 1-2:1 relative to the phenolate) and a catalyst such as butanol or triethylamine.

-

Pressurize the autoclave with carbon dioxide (CO2) to 5.0-6.0 MPa.

-

Heat the mixture to 130-140°C with constant stirring. Maintain the pressure and temperature for the duration of the reaction as CO2 is consumed.

-

After the reaction is complete, cool the autoclave, release the pressure, and acidify the reaction mixture to precipitate the 3,6-dichlorosalicylic acid product.

-

Filter, wash, and dry the product.

Step 2: O-Methylation to form Dicamba

-

Methylation Reaction: In a suitable reactor, dissolve the 3,6-dichlorosalicylic acid obtained from the previous step in an alkaline solution.

-

Introduce a methylating agent, such as chloromethane (CH3Cl), into the reactor. The molar ratio of chloromethane to the salicylic (B10762653) acid derivative is typically between 1:1 and 3.5:1.

-

Heat the reaction mixture to 70-100°C under the action of a catalyst.

-

Work-up: After the reaction is complete, perform saponification followed by acidification to obtain the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

-

The crude product can be purified by recrystallization from a suitable solvent like a water/xylene mixture to achieve high purity.[1]

Quantitative Data for Dicamba Synthesis

| Parameter | Step 1: Carboxylation | Step 2: O-Methylation | Overall | Reference |

| Starting Material | 2,5-Dichlorophenol | 3,6-Dichlorosalicylic Acid | 2,5-Dichlorophenol | [2] |

| Key Reagents | KOH, CO2, K2CO3 | Chloromethane | - | [2] |

| Reaction Conditions | 130-140°C, 5.0-6.0 MPa | 70-100°C, Alkaline | - | [2] |

| Yield | High (not specified) | >97 mole % | High | [1] |

| Purity (Initial) | - | 98.0% | - | [1] |

| Purity (after Recrystallization) | - | >99.5% | >99.5% | [1] |

Part 2: Synthesis of 6-amino-6-oxohexanoic acid (Adipic Acid Monoamide)

6-amino-6-oxohexanoic acid is the mono-amide derivative of adipic acid. A straightforward method for its preparation involves the reaction of adipic anhydride (B1165640) with ammonia.

Synthesis Pathway of 6-amino-6-oxohexanoic acid

Experimental Protocol

-

Preparation of Cyclic Adipic Anhydride: Start with polymeric adipic anhydride, which can be formed from the dehydration of adipic acid. Depolymerize the polymeric anhydride, often with the aid of a catalyst, to form the more reactive cyclic monomeric adipic anhydride. This step may involve distillation to purify the cyclic anhydride.

-

Amination: Dissolve the cyclic monomeric adipic anhydride in a suitable solvent.

-

Slowly add a source of ammonia, such as ammonium hydroxide, to the solution while stirring. The reaction is typically carried out at a controlled temperature to prevent the formation of the diamide (B1670390) byproduct.

-

The reaction opens the anhydride ring, forming the mono-amide and a carboxylic acid at the other end.

-

Work-up: After the reaction is complete, the product, 6-amino-6-oxohexanoic acid, can be isolated by acidification and subsequent crystallization or chromatographic purification.

Part 3: Synthesis of this compound

The final step is the conjugation of Dicamba and 6-amino-6-oxohexanoic acid via an amide bond. This is a standard peptide coupling reaction where the carboxylic acid of Dicamba is activated to react with the primary amine of the linker.

Conjugation Pathway

Experimental Protocol

-

Activation of Dicamba: Dissolve Dicamba in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions. The molar ratio of Dicamba:EDC:HOBt is typically 1:1.2:1.2.

-

Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours to allow for the formation of the activated ester intermediate.

-

Coupling Reaction: In a separate flask, dissolve 6-amino-6-oxohexanoic acid in the same anhydrous solvent, possibly with the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any salts and facilitate the reaction.

-

Slowly add the solution of the linker and base to the activated Dicamba solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

The solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve acid-base extraction to remove unreacted starting materials and coupling reagents.

-

The final product, this compound, is purified using techniques such as column chromatography or recrystallization.

Quantitative Data for Amide Coupling (Illustrative)

| Parameter | Value/Condition | Reference |

| Starting Materials | Dicamba, 6-amino-6-oxohexanoic acid | General Protocol |

| Coupling Reagents | EDC, HOBt | [3] |

| Solvent | Anhydrous DMF or DCM | General Protocol |

| Base | DIPEA | [4] |

| Reaction Time | 12-24 hours | General Protocol |

| Temperature | 0°C to Room Temperature | General Protocol |

| Expected Yield | Moderate to Excellent (e.g., 60-90%) | [3] |

| Purification | Column Chromatography | General Protocol |

Conclusion

References

- 1. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

- 2. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

"Dicamba-6-amino-6-oxohexanoic acid" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Dicamba-6-amino-6-oxohexanoic acid. This compound is a hapten derivative of the herbicide Dicamba, designed for the development of immunoassays. This document outlines the theoretical chemical properties, a detailed representative synthesis protocol, and the logical framework for its application in immunochemical detection methods.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for the control of broadleaf weeds.[1] Monitoring its presence in the environment and agricultural products is crucial. Immunoassays offer a rapid, sensitive, and high-throughput method for detecting small molecules like Dicamba. However, as a small molecule, Dicamba is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. This compound serves as a key intermediate in this process, acting as a hapten with a linker arm to facilitate conjugation. The 6-amino-6-oxohexanoic acid moiety provides a spacer that presents the Dicamba molecule to the immune system, enhancing the generation of specific antibodies.

Chemical Structure and Properties

The structure of this compound involves the formation of an amide bond between the carboxylic acid group of Dicamba and the amino group of a 6-amino-6-oxohexanoic acid derivative.

Table 1: Chemical Properties of Constituent Molecules

| Property | Dicamba | 6-Aminocaproic Acid (a related precursor) |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | 6-aminohexanoic acid |

| CAS Number | 1918-00-9[1] | 60-32-2 |

| Molecular Formula | C₈H₆Cl₂O₃[1] | C₆H₁₃NO₂ |

| Molar Mass | 221.03 g/mol [1] | 131.17 g/mol |

| Melting Point | 114-116 °C[1] | 207 °C (decomposes) |

| Solubility in Water | Low[1] | Soluble |

Table 2: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₆Cl₂N₂O₄ |

| Molar Mass | 363.19 g/mol |

| Physical Form | Expected to be a solid |

| Solubility | Dependent on salt form, likely soluble in organic solvents like DMF, DMSO |

Chemical Structure Diagram

Caption: Structure of this compound.

Experimental Protocols

The synthesis of this compound as a hapten involves a multi-step process. The following is a representative protocol based on established methods for hapten synthesis.[2][3][4]

Synthesis of an Activated Dicamba Ester

This initial step activates the carboxylic acid group of Dicamba to facilitate amide bond formation.

Materials:

-

Dicamba

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve Dicamba (1 equivalent) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Remove the DCU precipitate by filtration. The resulting filtrate contains the activated Dicamba-NHS ester and is used directly in the next step.

Conjugation to the Linker

This step forms the amide bond between the activated Dicamba and the amino group of the linker molecule.

Materials:

-

Filtrate containing Dicamba-NHS ester

-

6-Aminocaproic acid (or a derivative thereof)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous DMF

Procedure:

-

Dissolve 6-aminocaproic acid (1 equivalent) in anhydrous DMF.

-

Add TEA (1.5 equivalents) to the solution to deprotonate the amino group.

-

Slowly add the Dicamba-NHS ester filtrate to the 6-aminocaproic acid solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.

Characterization

The structure and purity of the synthesized hapten should be confirmed by analytical techniques.

Table 3: Analytical Characterization Methods

| Method | Purpose |

| ¹H NMR | To confirm the presence of protons from both the Dicamba and the linker moieties and to verify the structure. |

| Mass Spectrometry | To confirm the molecular weight of the final product. |

| HPLC | To determine the purity of the final product. |

Experimental Workflow Diagram

References

- 1. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of Dicamba and the Postulated Role of 6-amino-6-oxohexanoic acid in a Hypothetical Conjugate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" is not a recognized or commercially available herbicide. This guide details the established mechanism of action of the herbicide Dicamba and provides a scientifically-grounded hypothesis on the potential role of a 6-amino-6-oxohexanoic acid moiety if conjugated to Dicamba.

Executive Summary

Dicamba is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2][3] Its mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][4][5][6][7] At herbicidal concentrations, Dicamba overwhelms the plant's natural auxin signaling pathways, leading to rapid, uncontrolled cell growth and, ultimately, plant death.[3][6][8][9] This guide elucidates the core molecular mechanism of Dicamba, from receptor binding to downstream physiological effects. Furthermore, we explore the hypothetical role of 6-amino-6-oxohexanoic acid as a potential conjugate, postulating its influence on the herbicide's activity.

The Core Mechanism of Action: Dicamba as a Synthetic Auxin

Dicamba's herbicidal activity is rooted in its ability to function as a potent and persistent mimic of the plant hormone auxin.[5][7] Unlike the tightly regulated endogenous auxin, Dicamba is not easily metabolized by susceptible plants, leading to a sustained and overwhelming hormonal signal.[10]

The Auxin Signaling Pathway and Dicamba's Intervention

The canonical auxin signaling pathway involves a trio of key protein families:

-

TIR1/AFB F-box proteins: These are the primary auxin receptors.[11][12][13]

-

Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[4][13]

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.[13]

In the absence of high auxin levels, Aux/IAA proteins repress ARF activity, keeping auxin-responsive genes switched off. When natural auxin (or a synthetic mimic like Dicamba) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[11] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[13] The degradation of the Aux/IAA repressor liberates the ARF, which can then activate the transcription of a host of genes responsible for cell growth and development.[13]

Dicamba hijacks this natural pathway. By binding to the TIR1/AFB receptors, it triggers the continuous degradation of Aux/IAA repressors, leading to the constitutive activation of ARFs and the overexpression of auxin-responsive genes.[14] This results in a cascade of physiological disruptions, including:

-

Epinasty (twisting and curling of stems and leaves).[15]

-

Disruption of vascular tissue, leading to impaired transport of water and nutrients.[3]

-

Stimulation of ethylene (B1197577) production, which can exacerbate senescence.[15]

-

Inhibition of photosynthesis.[2]

Ultimately, these chaotic and unsustainable growth patterns exhaust the plant's resources, leading to its death.[3]

The Hypothetical Role of 6-amino-6-oxohexanoic acid

While "this compound" is not a known compound, we can hypothesize the function of the 6-amino-6-oxohexanoic acid moiety based on its chemical properties. 6-aminohexanoic acid (also known as 6-aminocaproic acid) is a flexible, aliphatic chain with amino and carboxylic acid functional groups.[16][17] In biological and chemical contexts, such molecules are often used as "linkers" or "spacers" to connect two different molecular entities.[17][18]

If conjugated to Dicamba, the 6-amino-6-oxohexanoic acid could potentially serve several functions:

-

Altered Physicochemical Properties: The linker could modify the solubility, volatility, and soil mobility of Dicamba. This might lead to improved uptake by the plant or altered persistence in the environment.

-

Modified Receptor Binding: The flexible spacer could alter the orientation and affinity of Dicamba for the TIR1/AFB receptor pocket. This could potentially increase or decrease its herbicidal potency.

-

Prodrug Strategy: The conjugate could be designed as a prodrug, where the 6-amino-6-oxohexanoic acid is cleaved off within the plant by specific enzymes to release the active Dicamba molecule. This could enhance selectivity for target weeds over crops if the cleaving enzymes are more active in the weed species.

-

Enhanced Translocation: The linker might facilitate the movement (translocation) of the herbicide throughout the plant via the xylem and phloem.[19]

Further research, including synthesis of the conjugate and extensive bioassays, would be required to validate any of these hypotheses.

Quantitative Data Summary

The available literature focuses primarily on the qualitative aspects of Dicamba's mechanism of action. However, some quantitative data regarding its efficacy and the physiological responses it elicits can be summarized.

| Parameter | Observation | Plant Species | Reference |

| Time to Efficacy | Weed control can be achieved in 7 to 21 days, depending on environmental conditions. | General | [3] |

| Sensitivity | Susceptible broadleaf plants can show growth responses at dosages less than 1/100 of the recommended use rate. | Soybeans | [6] |

| Symptom Onset | In non-tolerant soybeans exposed to drift, symptoms may not appear for 1 to 2 weeks. | Soybeans | [6] |

| Toxicity (LD50) | Not explicitly detailed in the provided search results, but varies by formulation and organism. | N/A | [8] |

| Residual Activity | Can have a soil residual effect for up to 14 days. | General | [2] |

Experimental Protocols

To assess the efficacy and mechanism of a novel herbicide conjugate like "this compound," a series of established experimental protocols would be employed.

Protocol: Whole-Plant Dose-Response Assay

Objective: To determine the herbicidal efficacy (e.g., GR50 - the dose required for 50% growth reduction) of the test compound compared to the parent compound (Dicamba) on a target weed species and a non-target crop species.

Methodology:

-

Plant Propagation: Grow a susceptible broadleaf weed (e.g., Amaranthus palmeri) and a tolerant monocot crop (e.g., Zea mays) in a controlled environment (greenhouse or growth chamber) to the 3-4 leaf stage.

-

Herbicide Preparation: Prepare stock solutions of the test compound and Dicamba. Create a dilution series to cover a range of concentrations expected to produce from 0% to 100% plant mortality. Include a control group treated with the solvent blank.

-

Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

-

Incubation: Return the treated plants to the controlled environment and maintain optimal growing conditions.

-

Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0 (no effect) to 100 (complete death). Additionally, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

-

Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., log-logistic) to calculate the GR50 value for each compound on each species.

Conclusion

Dicamba's mechanism of action as a synthetic auxin is well-established, involving the hijacking of the plant's natural hormone signaling pathway to induce lethal, uncontrolled growth. The core of this mechanism is the Dicamba-mediated degradation of Aux/IAA transcriptional repressors through the TIR1/AFB receptor pathway. While the specific properties of a "this compound" conjugate remain hypothetical, the addition of such a linker molecule presents intriguing possibilities for modifying the herbicide's physicochemical properties, biological activity, and selectivity. Rigorous experimental validation would be essential to explore these possibilities and determine if such a conjugate could offer advantages over existing herbicide formulations.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. fbn.com [fbn.com]

- 4. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. delta.audubon.org [delta.audubon.org]

- 6. engeniaherbicide.com [engeniaherbicide.com]

- 7. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 8. Dicamba Technical Fact Sheet [npic.orst.edu]

- 9. usrtk.org [usrtk.org]

- 10. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 11. pnas.org [pnas.org]

- 12. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 16. mdpi.com [mdpi.com]

- 17. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Unveiling "Dicamba-6-amino-6-oxohexanoic acid": A Technical Guide Based on Inferred Applications

Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the discovery, detailed experimental protocols, and quantitative data for "Dicamba-6-amino-6-oxohexanoic acid." This guide, therefore, provides a comprehensive overview based on the compound's chemical nomenclature, its commercial availability as a hapten, and established principles of synthetic and immunochemistry. The experimental protocols and workflows presented are hypothetical, representing standard methodologies for compounds of this nature.

Executive Summary

"this compound" is understood to be a derivative of the well-known herbicide, dicamba (B1670444). Its chemical name strongly suggests the conjugation of dicamba to a 6-amino-6-oxohexanoic acid linker. This modification functionalizes the dicamba molecule, likely for the purpose of covalent attachment to larger molecules, such as carrier proteins. Such structures are commonly synthesized as haptens to elicit an immune response and generate specific antibodies for research or diagnostic applications. This guide will delve into the background of the parent compound, dicamba, propose a synthetic pathway for its functionalized derivative, and outline its probable application in immunotechnology.

Background: The Parent Compound - Dicamba

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide first registered for use in the United States in 1967.[1] It is primarily used to control broadleaf weeds in agriculture, particularly in grain crops and turf areas.[1][2]

Mechanism of Action

Dicamba is a synthetic auxin.[1][3] It mimics natural plant growth hormones, leading to uncontrolled and abnormal cell growth in susceptible plants. This disrupts normal physiological processes, such as protein synthesis, cell division, and transpiration, ultimately causing the plant's death.[2]

Physicochemical Properties of Dicamba

A summary of the key physicochemical properties of dicamba is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [1] |

| Molecular Formula | C₈H₆Cl₂O₃ | [3] |

| Molecular Weight | 221.04 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 114-116 °C | [3] |

| Solubility | Soluble in ethanol, acetone, and other ketones. | [3] |

Hypothetical Synthesis of "this compound"

The synthesis of "this compound" would involve the formation of a stable amide bond between the carboxylic acid group of dicamba and the amino group of a suitable linker.[4][5][6][7] A plausible linker, based on the compound's name, is a derivative of 6-aminohexanoic acid. The "6-oxo" suggests the presence of an amide on the other end of the C6 chain, but for the purpose of creating a functionalized hapten, a more direct linkage is often employed. A common strategy is to use a linker with a terminal amine group for conjugation to the carboxylic acid of the hapten.

Proposed Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid on dicamba, followed by nucleophilic attack by the amine of the linker. This is a standard and widely used method for amide bond formation in organic chemistry.[6]

Caption: Hypothetical workflow for the synthesis of "this compound".

Experimental Protocol: Amide Coupling

This protocol is a generalized representation of a standard amide coupling reaction.

Objective: To synthesize "this compound" via amide bond formation.

Materials:

-

Dicamba

-

6-aminohexanoic acid ethyl ester (or similar protected linker)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Activation of Dicamba: Dissolve dicamba and NHS in anhydrous DMF. Cool the solution in an ice bath. Add a solution of DCC in anhydrous DMF dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Coupling Reaction: To the filtrate containing the activated dicamba-NHS ester, add a solution of the 6-aminohexanoic acid derivative in anhydrous DMF. Stir the reaction at room temperature for 24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

-

(Optional) Deprotection: If a protected linker was used (e.g., an ester), perform the appropriate deprotection step (e.g., saponification) to yield the final carboxylic acid.

-

Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Hypothetical Reaction Components and Conditions

| Component/Condition | Description | Purpose |

| Dicamba | Starting material | The hapten molecule to be functionalized. |

| 6-Aminohexanoic Acid Derivative | Starting material | Provides the linker with a terminal amine. |

| DCC/NHS | Coupling reagents | Activates the carboxylic acid for amide bond formation.[6] |

| DMF | Solvent | Anhydrous polar aprotic solvent suitable for the reaction. |

| Room Temperature | Reaction Temperature | A common temperature for amide coupling reactions. |

| Column Chromatography | Purification Method | To isolate the desired product from unreacted starting materials and byproducts. |

Inferred Application: Hapten for Antibody Production

The designation of "this compound" as a hapten by chemical suppliers strongly suggests its use in immunology.[8][9] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[10] The linker arm (the 6-amino-6-oxohexanoic acid moiety) serves to space the hapten away from the carrier protein, facilitating its recognition by the immune system.[11]

Workflow for Antibody Production

The general workflow for producing antibodies against a small molecule like dicamba using a hapten-carrier conjugate is well-established.[12][13][14]

Caption: A standard workflow for the production of monoclonal antibodies using a hapten.

Potential Uses of Anti-Dicamba Antibodies

Antibodies generated against dicamba could be valuable tools for:

-

Environmental Monitoring: Developing sensitive immunoassays (like ELISA) to detect and quantify dicamba residues in soil, water, and food samples.

-

Food Safety: Ensuring compliance with maximum residue limits for dicamba in agricultural products.

-

Toxicology Research: Studying the pharmacokinetics and metabolism of dicamba.

Signaling Pathways

There is no information available regarding any signaling pathways directly involving "this compound." The parent compound, dicamba, acts as a synthetic auxin, thus interacting with the auxin signaling pathway in plants, which involves TIR1/AFB receptors and leads to the degradation of Aux/IAA transcriptional repressors. However, the modified compound is designed for immunological applications and is not intended to have herbicidal activity itself.

Conclusion

While direct experimental data on "this compound" is not publicly available, its chemical structure and commercial classification as a hapten allow for a well-founded technical overview. It is a functionalized derivative of the herbicide dicamba, likely synthesized to facilitate the production of specific antibodies. These antibodies would be valuable reagents for the development of immunoassays for environmental and food safety monitoring of dicamba. The synthetic and immunological workflows presented in this guide are based on established, robust methodologies in chemistry and biology.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Amide - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of Dicamba-6-amino-6-oxohexanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of "Dicamba-6-amino-6-oxohexanoic acid." Due to the absence of publicly available experimental data for this specific derivative, this document presents a predictive analysis based on the known spectroscopic data of the parent compound, Dicamba, and established principles of organic spectroscopy. The guide includes hypothetical Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for acquiring such data are also provided. Furthermore, this guide features diagrams generated using the DOT language to illustrate the compound's structure and a representative analytical workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this novel compound.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The functionalization of Dicamba with a 6-amino-6-oxohexanoic acid moiety is a theoretical modification that could be explored to alter its biological activity, solubility, or other physicochemical properties. This guide focuses on the predicted spectroscopic signature of this novel derivative, providing a valuable reference for its potential synthesis and identification.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, MS, and IR data for "this compound." These predictions are based on the known spectral data of Dicamba and the expected influence of the added 6-amino-6-oxohexanoic acid chain.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d, J ≈ 8 Hz | 1H | Ar-H |

| ~7.10 | d, J ≈ 8 Hz | 1H | Ar-H |

| ~6.80 | t, J ≈ 6 Hz | 1H | -NH-CO- |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.30 | q, J ≈ 7 Hz | 2H | -CH₂-NH- |

| ~2.30 | t, J ≈ 7 Hz | 2H | -CO-CH₂- |

| ~1.70 | m | 2H | -CH₂- |

| ~1.55 | m | 2H | -CH₂- |

| ~1.40 | m | 2H | -CH₂- |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Amide Carbonyl (-NH-C O-) |

| ~168 | Carboxylic Acid Carbonyl (-C OOH) |

| ~155 | Ar-C-OCH₃ |

| ~134 | Ar-C-Cl |

| ~132 | Ar-C-Cl |

| ~130 | Ar-CH |

| ~128 | Ar-C-COOH |

| ~125 | Ar-CH |

| ~62 | -OC H₃ |

| ~40 | -C H₂-NH- |

| ~36 | -CO-C H₂- |

| ~30 | -C H₂- |

| ~28 | -C H₂- |

| ~25 | -C H₂- |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Ion |

| [M+H]⁺ | Predicted exact mass + 1 |

| [M-H]⁻ | Predicted exact mass - 1 |

| [M+Na]⁺ | Predicted exact mass + 23 |

Note: The exact mass of this compound (C₁₅H₁₇Cl₂NO₅) is approximately 377.0433 g/mol . The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio for [M] and [M+2] peaks) would be a key feature in the mass spectrum.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (carboxylic acid), N-H stretch (amide) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

| 1470-1430 | Medium | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-O stretch (ether, carboxylic acid) |

| 800-600 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid "this compound" sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the instrument (typically around 4-5 cm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone quadrupole, time-of-flight (TOF), or a hybrid instrument (e.g., Q-TOF, Orbitrap).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M-H]⁻) and any common adducts ([M+Na]⁺, [M+K]⁺).

-

Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualization of Structure and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

Caption: General workflow for the synthesis and analysis of the target compound.

An In-depth Technical Guide on the Potential Research Applications of "Dicamba-6-amino-6-oxohexanoic acid"

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" is not found in the currently available scientific literature. This document, therefore, presents a hypothetical exploration of its potential research applications based on the known properties of its constituent moieties: Dicamba (B1670444) and 6-amino-6-oxohexanoic acid. The experimental protocols and data provided are illustrative and intended to serve as a foundational guide for potential future research.

Executive Summary

This technical guide outlines the prospective research applications of the novel conjugate molecule, this compound. By linking the herbicidal properties of Dicamba with the biocompatible and biodegradable nature of a 6-amino-6-oxohexanoic acid linker, this compound presents a unique platform for a range of applications, from targeted drug delivery and controlled release systems to novel agrochemical formulations. This document provides a comprehensive overview of its potential mechanisms of action, detailed experimental protocols for its synthesis and evaluation, and structured data tables for the interpretation of hypothetical experimental outcomes.

Introduction to the Constituent Moieties

Dicamba: A Synthetic Auxin Herbicide

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective and systemic herbicide that controls annual and perennial broadleaf weeds.[1][2] Its primary mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in senescence and cell death.[1][2][3][4] Dicamba is absorbed by the leaves, stems, and roots of plants and is translocated throughout the plant.[2][5] While highly effective, concerns exist regarding its potential for spray drift and off-target damage to non-resistant crops.[1][6]

6-amino-6-oxohexanoic acid: A Biocompatible Linker

6-amino-6-oxohexanoic acid, also known as adipamic acid, is a derivative of adipic acid and a structural analog of 6-aminohexanoic acid (ε-aminocaproic acid).[7] 6-aminohexanoic acid is a synthetic lysine (B10760008) derivative used clinically as an antifibrinolytic agent to control bleeding.[8][9][10][11] Its flexible and hydrophobic nature makes it a valuable structural element in peptide synthesis and as a linker in biologically active molecules. Its biocompatibility and biodegradability make it an attractive component for drug delivery systems and biodegradable polymers.

Potential Research Applications of this compound

The conjugation of Dicamba to 6-amino-6-oxohexanoic acid could yield a molecule with novel properties and a range of potential research applications.

Targeted Herbicide Delivery

By modifying the physicochemical properties of Dicamba, the 6-amino-6-oxohexanoic acid linker could be used to develop targeted and controlled-release herbicide formulations. This could potentially reduce the required application rates and mitigate the risk of off-target drift.

Prodrug Development for Targeted Cancer Therapy

The synthetic auxin properties of Dicamba could be explored for their potential cytotoxic effects on rapidly dividing cancer cells. The 6-amino-6-oxohexanoic acid linker could be designed to be cleaved by specific enzymes overexpressed in the tumor microenvironment, leading to the targeted release of the active Dicamba moiety.

Development of Novel Antimicrobial Agents

Derivatives of 6-aminohexanoic acid have been shown to enhance the antimicrobial and antibiofilm activities of peptides.[12] The Dicamba conjugate could be investigated for its potential to disrupt bacterial cell membranes or other essential processes.

Hypothetical Experimental Section

This section outlines detailed methodologies for the synthesis and evaluation of "this compound."

Synthesis of this compound

Objective: To synthesize this compound via a two-step process involving the activation of Dicamba's carboxylic acid group followed by amidation with 6-amino-6-oxohexanoic acid.

Materials:

-

Dicamba

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

6-amino-6-oxohexanoic acid[7]

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA)

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Protocol:

-

Activation of Dicamba:

-

Dissolve Dicamba (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the solution at 0°C.

-

Allow the reaction to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the Dicamba acid chloride.

-

-

Amidation Reaction:

-

Dissolve 6-amino-6-oxohexanoic acid (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM in a separate flask.

-

Slowly add the Dicamba acid chloride solution dropwise to the 6-amino-6-oxohexanoic acid solution at 0°C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

In Vitro Herbicide Efficacy Assay

Objective: To evaluate the herbicidal activity of this compound on a model broadleaf weed species (e.g., Arabidopsis thaliana).

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) agar (B569324) plates

-

Dicamba (positive control)

-

This compound

-

DMSO (solvent)

-

Growth chamber

-

Stereomicroscope

Protocol:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana seeds with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water three times.

-

Resuspend the seeds in sterile 0.1% agarose (B213101) and plate them on MS agar plates.

-

-

Herbicide Treatment:

-

Prepare stock solutions of Dicamba and this compound in DMSO.

-

Incorporate different concentrations of the test compounds into the MS agar medium before pouring the plates. Ensure the final DMSO concentration is below 0.1%.

-

Include a solvent control (DMSO only) and a no-treatment control.

-

-

Incubation and Observation:

-

Stratify the plates at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

Observe and record the germination rate, root length, and overall plant phenotype at regular intervals (e.g., 3, 5, and 7 days post-germination).

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for both compounds based on root growth inhibition.

-

Statistically analyze the data using appropriate methods (e.g., ANOVA).

-

Cytotoxicity Assay on Cancer Cell Lines

Objective: To assess the cytotoxic potential of this compound on human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

Materials:

-

HeLa, MCF-7, and HEK293 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Doxorubicin in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plates for 48 or 72 hours in the CO₂ incubator.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value for each compound on each cell line.

-

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the proposed experiments.

Table 1: Herbicidal Activity of Dicamba and this compound on Arabidopsis thaliana

| Compound | Concentration (µM) | Root Length (mm, Mean ± SD) | Inhibition (%) |

| Control | 0 | 25.2 ± 1.8 | 0 |

| Dicamba | 1 | 18.9 ± 1.5 | 25 |

| 5 | 9.8 ± 1.1 | 61 | |

| 10 | 4.1 ± 0.8 | 84 | |

| This compound | 1 | 22.1 ± 2.0 | 12 |

| 5 | 15.3 ± 1.7 | 39 | |

| 10 | 8.7 ± 1.2 | 65 |

Table 2: Cytotoxicity (IC₅₀ in µM) of this compound on Human Cell Lines after 48h Treatment

| Compound | HeLa | MCF-7 | HEK293 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.4 ± 0.6 |

| This compound | 55.3 ± 4.7 | 72.1 ± 6.3 | >100 |

Visualizations of Signaling Pathways and Workflows

Proposed Mechanism of Action for Targeted Release

Caption: Targeted release of active Dicamba in a tumor microenvironment.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis of this compound.

Conclusion

The hypothetical molecule, this compound, represents a promising scaffold for the development of novel compounds with diverse research applications. The conjugation of a known herbicide with a biocompatible linker opens up avenues for creating more targeted and effective agrochemicals, as well as exploring its potential in medicinal chemistry. The experimental protocols and conceptual frameworks provided in this guide are intended to stimulate further research into this and similar conjugate molecules. Further investigation is warranted to synthesize and characterize this compound and to validate its potential biological activities.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fbn.com [fbn.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Evaluating methods and factors that affect dicamba volatility - Advances in Weed Science [awsjournal.org]

- 7. synchem.de [synchem.de]

- 8. Bronchoscopic delivery of aminocaproic acid as a treatment for pulmonary bleeding: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Aminocaproic Acid / Products / American Regent [americanregent.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary In-Vitro Evaluation of Dicamba-6-amino-6-oxohexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible, peer-reviewed literature detailing specific in-vitro studies on "Dicamba-6-amino-6-oxohexanoic acid" is scarce. This guide is therefore constructed based on the chemical nature of the compound, its known classification as a hapten, and established methodologies for the in-vitro characterization of similar chemical entities. The experimental protocols and data presented are illustrative and intended to serve as a foundational framework for future research.

Introduction

This compound is a chemical conjugate that combines the herbicide Dicamba with a 6-amino-6-oxohexanoic acid linker. This structure strongly suggests its primary application as a hapten . Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. The 6-amino-6-oxohexanoic acid component provides a carboxylic acid functional group, which is typically activated to facilitate covalent linkage to carrier proteins (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) for immunization and antibody production.

Preliminary in-vitro studies of such a compound are critical to understand its intrinsic biological activity, cytotoxicity, and its potential for immunological applications. This guide outlines the essential steps for a preliminary in-vitro assessment.

Hypothetical Synthesis and Characterization

A plausible synthetic route would involve the acylation of 6-amino-6-oxohexanoic acid with an activated derivative of Dicamba.

Proposed Synthesis Workflow

Caption: Hypothetical workflow for the synthesis and purification of this compound.

In-Vitro Experimental Protocols

The primary goals of preliminary in-vitro studies would be to assess cytotoxicity and to confirm the compound's potential as a tool for immunological assays.

General Cell Culture and Maintenance

-

Cell Lines: A panel of cell lines should be used, for example:

-

HEK293 (human embryonic kidney cells) - for general cytotoxicity.

-

HepG2 (human liver cancer cells) - to assess potential hepatotoxicity.

-

RAW 264.7 (mouse macrophage-like cells) - to investigate potential immunomodulatory effects.

-

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compound on cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Workflow for Cytotoxicity Screening

Caption: Standard workflow for an in-vitro MTT-based cytotoxicity assay.

Quantitative Data Summary

The following tables represent how data from the described in-vitro studies would be structured.

Table 1: Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₁₅H₁₈Cl₂N₂O₅ | - |

| Molecular Weight | 377.22 g/mol | - |

| Purity | >98% (Hypothetical) | HPLC |

| Solubility | To be determined | DMSO, Water |

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HEK293 | >100 | >100 | 95.4 |

| HepG2 | >100 | 88.2 | 76.5 |

| RAW 264.7 | >100 | >100 | >100 |

Note: Values are hypothetical and would need to be determined experimentally. An IC₅₀ > 100 µM is often considered non-cytotoxic in preliminary screenings.

Potential Signaling Pathway Investigation

Should initial studies indicate unexpected bioactivity (e.g., cytotoxicity or immunomodulation), further investigation into underlying signaling pathways would be warranted. Given that the parent compound, Dicamba, has been reported to interact with mitochondrial functions, a potential starting point could be the assessment of mitochondrial health.

Logical Flow for Further Investigation

Caption: Decision-making workflow for investigating potential mechanisms of cytotoxicity.

Conclusion

The preliminary in-vitro study of this compound should focus on establishing a baseline cytotoxicity profile across relevant cell lines. The primary expectation is that the compound will exhibit low intrinsic toxicity, confirming its suitability for use as a hapten in immunological applications. Should any significant biological activity be observed, the experimental framework outlined provides a logical progression for further mechanistic studies. The synthesis, purification, and rigorous characterization of the compound are foundational steps that must precede all biological evaluations.

Initial Toxicity Assessment of "Dicamba-6-amino-6-oxohexanoic acid": A Technical Guide

Disclaimer: No publicly available toxicological data has been identified for the specific compound "Dicamba-6-amino-6-oxohexanoic acid." This document provides a foundational toxicity assessment based on the well-characterized herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), the parent compound. The toxicological profile of this derivative may differ significantly.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a summary of the known toxicological profile of Dicamba as a surrogate for an initial assessment of its derivative, "this compound."

Acute Toxicity Profile of Dicamba

The acute toxicity of Dicamba has been evaluated across various species and routes of exposure. Overall, it is considered to have low to moderate acute toxicity.

Table 1: Acute Toxicity of Dicamba

| Route of Exposure | Species | Endpoint | Value | Toxicity Classification | Reference |

| Oral | Rat | LD50 | 757 - 1707 mg/kg | Slightly Toxic | [1] |

| Oral | Mouse | LD50 | 1190 mg/kg | Moderately Toxic | [1] |

| Oral | Rabbit | LD50 | 2000 mg/kg | Slightly Toxic | [1] |

| Oral | Guinea Pig | LD50 | 566 - 3000 mg/kg | Moderately Toxic | [1] |

| Dermal | Rat | LD50 | >2000 mg/kg | Low Toxicity | [2] |

| Inhalation | Rat | LC50 | >5.3 mg/L | Very Low Toxicity | [2] |

| Eye Irritation | Rabbit | - | Corrosive | Severe Irritant | [1][3] |

| Skin Irritation | Rabbit | - | Moderate | Moderately Toxic | [2] |

| Dermal Sensitization | Guinea Pig | - | Non-sensitizer | - | [2] |

Symptoms of acute poisoning with Dicamba can include loss of appetite, vomiting, muscle weakness, slowed heart rate, shortness of breath, and effects on the central nervous system[1][3]. Severe eye irritation is a notable hazard[1][3].

Genotoxicity and Carcinogenicity

The genotoxic potential of Dicamba has been investigated in various test systems, with some studies indicating a potential for DNA damage, while its carcinogenicity remains a subject of ongoing research and regulatory review.

Studies have shown that Dicamba can induce DNA damage in vivo and in vitro. It has been observed to increase the unwinding rate of rat liver DNA and induce unscheduled DNA synthesis (UDS) in human peripheral blood lymphocytes in the presence of metabolic activation[4][5]. Furthermore, a slight increase in the frequency of sister chromatid exchanges (SCE) in human lymphocytes has been reported in vitro[4][6]. In transgenic Arabidopsis thaliana plants, Dicamba was found to have a significant effect on the frequency of homologous recombination[7]. Some research suggests that Dicamba-induced DNA lesions could be related to the generation of reactive oxygen species[6][8].

Table 2: Summary of Genotoxicity Studies for Dicamba

| Test System | Endpoint | Result | Reference |

| Rat Liver DNA (in vivo) | DNA Unwinding | Significant increase | [4][5] |

| Human Lymphocytes (in vitro) | Unscheduled DNA Synthesis (UDS) | Induced with metabolic activation | [4][5] |

| Human Lymphocytes (in vitro) | Sister Chromatid Exchange (SCE) | Slight increase | [4][6] |

| Arabidopsis thaliana (in vivo) | Homologous Recombination | Significant effect | [7] |

The U.S. Environmental Protection Agency (EPA) has classified Dicamba as "not likely to be a human carcinogen"[2][9]. However, some epidemiological studies have suggested potential associations between Dicamba exposure and certain types of cancer. An analysis of the Agricultural Health Study (AHS) found that individuals with the highest exposure to Dicamba had an elevated risk of liver and intrahepatic bile duct cancer, as well as chronic lymphocytic leukemia[10][11]. Weak associations with lung and colon cancer have also been observed[2][12].

Reproductive and Developmental Toxicity

Dicamba has been evaluated for its potential to cause reproductive and developmental effects.

-

Reproductive Effects: In a three-generation study with rats, Dicamba did not show any effects on their reproductive capacity[1][13].

-

Developmental Effects: In studies with pregnant rabbits, toxic effects on the mothers, slightly reduced fetal body weights, and increased fetus loss were observed at a dose of 10 mg/kg/day[13]. The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity in this study was established at 3 mg/kg/day[13]. In rats, maternal toxicity was observed at high doses, but no treatment-related effects were seen in the fetuses[2].

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation of results.

This protocol is a generalized representation based on standard cytogenetic methods.

-

Cell Culture: Whole blood samples are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte division.

-

Exposure: Dicamba, dissolved in a suitable solvent (e.g., DMSO), is added to the cultures at various concentrations. A solvent control and a positive control are included. For studies requiring metabolic activation, a fraction of liver homogenate (S9 mix) is added.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the cultures. During two rounds of DNA replication, BrdU is incorporated into the newly synthesized DNA strands.

-

Harvesting: After an appropriate incubation period (typically 72 hours), a metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

-

Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed with a methanol/acetic acid solution. The cell suspension is dropped onto clean microscope slides and air-dried.

-

Differential Staining: The slides are treated to induce differential staining of the sister chromatids. This can be achieved using techniques like the fluorescence plus Giemsa (FPG) method.

-

Scoring: Metaphase spreads are examined under a microscope, and the number of SCEs per cell is counted. Statistical analysis is performed to determine if there is a significant increase in SCE frequency in the treated groups compared to the control.

Visualizations

Diagrams are provided to illustrate a hypothetical metabolic pathway and a standard experimental workflow.

Caption: Hypothetical metabolic pathway of Dicamba leading to a conjugated derivative.

Caption: Workflow for the Sister Chromatid Exchange (SCE) assay.

References

- 1. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]

- 2. Dicamba Technical Fact Sheet [npic.orst.edu]

- 3. Dicamba [bionity.com]

- 4. Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity of 2,4-D and dicamba revealed by transgenic Arabidopsis thaliana plants harboring recombination and point mutation markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity evaluation of 2,4-D, dicamba and glyphosate alone or in combination with cell reporter assays for DNA damage, oxidative stress and unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aglaw.psu.edu [aglaw.psu.edu]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. hh-ra.org [hh-ra.org]

- 12. usrtk.org [usrtk.org]

- 13. Dicamba - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dicamba-6-amino-6-oxohexanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The conjugation of Dicamba with other molecules, such as amino acids, is a strategy that can be explored for various applications, including the development of novel agrochemicals with altered properties or as part of targeted delivery systems in biological research. This document provides a detailed protocol for the laboratory synthesis of a novel derivative, "Dicamba-6-amino-6-oxohexanoic acid." The synthesis is a multi-step process that involves the initial synthesis of the two primary precursors, Dicamba and 6-amino-6-oxohexanoic acid (also known as adipic acid monoamide), followed by their coupling to form the final product.

The overall synthetic strategy is divided into three main stages:

-

Synthesis of Dicamba: Preparation of 3,6-dichloro-2-methoxybenzoic acid from 2,5-dichlorophenol (B122974).

-

Synthesis of 6-amino-6-oxohexanoic acid: A two-step process starting from adipic acid to form adipic anhydride (B1165640), which is then reacted with ammonia (B1221849) to yield the mono-amide.

-

Coupling Reaction: Formation of an amide bond between Dicamba and 6-amino-6-oxohexanoic acid using a suitable coupling agent.

These protocols are intended to provide a comprehensive guide for the successful synthesis and purification of the target compound.

Experimental Workflow

Figure 1: Overall synthetic workflow for this compound.

Data Presentation: Summary of Quantitative Data

| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | 2,5-Dichlorophenol | 1.0 | KOH | 1.0 | Toluene (B28343) | 25 | 1.5 | ~99 |

| 1b | Potassium 2,5-Dichlorophenolate | 1.0 | CO2, K2CO3 | 1.5 | Toluene | 140 | 6 | 85-90 |

| 1c | 3,6-Dichlorosalicylic acid | 1.0 | Chloromethane | 2.0 | Alkaline soln. | 85 | 4 | 90-95 |

| 2a | Adipic Acid | 1.0 | Acetyl Chloride | 2.0 | - | 140 | 2 | 80-85 |

| 2b | Adipic Anhydride | 1.0 | Aq. Ammonia | 1.1 | - | 0-25 | 3 | 75-80 |

| 3 | Dicamba | 1.0 | 6-amino-6-oxohexanoic acid | 1.1 | DMF | 0-25 | 2 | 70-80 |

| HATU | 1.2 | |||||||

| DIPEA | 2.0 |

Experimental Protocols

Stage 1: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)

This protocol is based on established industrial synthesis methods.[1]

1a. Preparation of Potassium 2,5-Dichlorophenolate

-

Materials: 2,5-Dichlorophenol, Potassium Hydroxide (B78521) (KOH), Toluene.

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dichlorophenol (1.0 eq).

-

Add toluene to dissolve the starting material.

-

Slowly add a stoichiometric amount of potassium hydroxide (1.0 eq) while stirring at room temperature.

-

Continue stirring for 1-2 hours. The formation of the potassium salt is typically quantitative. The resulting solution is used directly in the next step.

-

1b. Carboxylation to form 3,6-Dichlorosalicylic acid

-

Materials: Potassium 2,5-dichlorophenolate solution, anhydrous Potassium Carbonate (K2CO3), Carbon Dioxide (CO2).

-

Procedure:

-

Transfer the toluene solution of potassium 2,5-dichlorophenolate to a high-pressure autoclave.

-

Add powdered anhydrous potassium carbonate (1.0-2.0 eq).

-

Seal the autoclave and introduce carbon dioxide (CO2) to a pressure of 4-6 MPa.

-

Heat the mixture to 100-160 °C with vigorous stirring.

-

Maintain the temperature and pressure for the duration of the reaction, adding more CO2 as needed to maintain pressure.

-

After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2.

-

Acidify the reaction mixture with HCl to precipitate the 3,6-dichlorosalicylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

1c. Methylation to form Dicamba

-

Materials: 3,6-Dichlorosalicylic acid, Chloromethane, Sodium Hydroxide (NaOH).

-

Procedure:

-

In a suitable reaction vessel, dissolve 3,6-dichlorosalicylic acid (1.0 eq) in an aqueous alkaline solution (e.g., NaOH).

-

Heat the solution to 70-100 °C.

-

Introduce chloromethane (1.0-3.5 eq) under pressure.

-

Maintain the reaction at temperature until completion (monitored by TLC or HPLC).

-

After cooling, acidify the solution with a strong acid (e.g., HCl) to precipitate the Dicamba product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure Dicamba.

-

Stage 2: Synthesis of 6-amino-6-oxohexanoic acid (Adipic acid monoamide)

This protocol involves the formation of a cyclic anhydride followed by aminolysis.

2a. Preparation of Adipic Anhydride

-

Materials: Adipic acid, Acetyl chloride.

-

Procedure:

-

Place adipic acid (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

-

Carefully add acetyl chloride (2.0 eq) to the flask.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, remove the excess acetyl chloride and acetic acid by-product under reduced pressure to yield crude adipic anhydride, which can be used in the next step without further purification.

-

2b. Synthesis of 6-amino-6-oxohexanoic acid

-

Materials: Adipic anhydride, Aqueous ammonia.

-

Procedure:

-

Cool the crude adipic anhydride in an ice bath.

-

Slowly add aqueous ammonia (1.1 eq) with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Acidify the solution with dilute HCl to a pH of approximately 3-4 to precipitate the product.

-

Filter the white solid, wash with a small amount of cold water, and dry to yield 6-amino-6-oxohexanoic acid.

-

Stage 3: Coupling of Dicamba and 6-amino-6-oxohexanoic acid

This protocol utilizes HATU as a coupling agent for efficient amide bond formation.[2][3][4][5][6]

-

Materials: Dicamba, 6-amino-6-oxohexanoic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dicamba (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1-1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve 6-amino-6-oxohexanoic acid (1.1 eq) in a minimum amount of anhydrous DMF.

-

Add the solution of 6-amino-6-oxohexanoic acid dropwise to the activated Dicamba solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, this compound.

-

References

- 1. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of Dicamba-6-amino-6-oxohexanoic Acid

Introduction

Dicamba-6-amino-6-oxohexanoic acid is a derivative of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). Unlike Dicamba's primary metabolites, such as 5-hydroxy Dicamba or 3,6-dichlorosalicylic acid (DCSA), this compound is primarily known as a synthetic hapten.[1] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. Therefore, the primary application for this compound is in the development of immunoassays (like ELISA) for the detection of the parent herbicide, Dicamba, by serving as the immunizing agent to produce specific antibodies.

This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, which is crucial for quality control during its synthesis and for its application in immunoassay development. The proposed primary analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for the detection of such compounds.

Presumed Chemical Structure:

Based on its nomenclature, the chemical structure of this compound is presumed to be the result of an amide bond formation between the carboxylic acid group of Dicamba and the amino group of 6-aminohexanoic acid.

Application Note: HPLC-MS/MS for the Analysis of this compound

Principle: